
Ternatin
Vue d'ensemble
Description
Ternatin is a cyclic peptide produced by several species of fungi . It is a cytotoxic and anti-adipogenic natural product . Ternatin is also a mushroom heptapeptide that suppresses hyperglycemia in vivo .
Synthesis Analysis
Ternatin and its synthetic variants have been designed to exploit diverse protein targets . Ternatin-4, a potent synthetic variant of Ternatin, has been synthesized and it kills cancer cells at doses ranging into the high picomolar .Molecular Structure Analysis
Ternatin is a cyclic peptide with partially elucidated structures . It disrupts a central biological process, protein translation, by binding to the translation elongation factor 1A .Chemical Reactions Analysis
Ternatin disrupts protein translation by binding to the translation elongation factor 1A . It has been found to bind to the eEF1A ternary complex with GTP and aminoacyl tRNA (aa-tRNA) .Applications De Recherche Scientifique
Food Industry: Natural Colorant
Ternatin is a polyacylated derivative of delphinidin 3,3′,5′-triglucoside found in Clitoria ternatea flowers, commonly known as blue pea or butterfly pea flowers . It’s used as a natural blue food colorant, especially in acidic and neutral foods, due to its vibrant color and stability. Ternatin-containing extracts from blue pea flowers have shown good thermal and storage stability, making them a promising alternative to artificial colorants .
Antioxidant Applications
The antioxidant activity of Ternatin is significant both in vitro and in cellular models. It has been demonstrated to possess potent antioxidant properties, which can be utilized in developing functional foods and nutraceuticals that contribute to health and wellness by combating oxidative stress .
Antibacterial and Antimicrobial Properties
Ternatin-rich extracts from Clitoria ternatea have been found to exhibit antibacterial activity against various bacteria, including Bacillus cereus, Bacillus subtilis, and Escherichia coli. This suggests potential applications in food preservation and as a natural preservative agent .
Cytotoxicity and Cancer Research
Research indicates that Ternatin exhibits cytotoxic effects, particularly in certain cell lines such as human embryonic kidney HEK-293 cells. This property is being explored for potential applications in cancer research, where Ternatin could be used to study cancer cell dynamics or develop anticancer therapies .
Pharmaceuticals: Drug Development
Ternatin disrupts protein translation by binding to the translation elongation factor 1A. This mechanism of action is being studied for the development of new drugs that could target various diseases at the molecular level, offering a new avenue for pharmaceutical innovation .
Advanced AI and Collaborative Research
Mécanisme D'action
Target of Action
Ternatin, a fungus-born poison, primarily targets the translation elongation factor 1A (eEF1A) . eEF1A is a key player in protein translation, participating in a series of reactions with guanine nucleotides, transfer RNAs (tRNAs), a guanine nucleotide exchange factor, and the elongating ribosome . It forms a ternary complex with GTP and aminoacyl-tRNA (aa-tRNA), which is crucial for protein synthesis .
Mode of Action
Ternatin disrupts protein translation by binding to eEF1A . Specifically, it binds to the eEF1A ternary complex with GTP and aa-tRNA . This interaction traps eEF1A on elongating ribosomes, inhibiting the translation process . Mutations in domain III of eEF1A can prevent ternatin binding and confer resistance to its cytotoxic effects .
Biochemical Pathways
The primary biochemical pathway affected by ternatin is protein translation . By binding to eEF1A, ternatin disrupts the carefully orchestrated series of reactions that eEF1A participates in, including interactions with guanine nucleotides, tRNAs, a guanine nucleotide exchange factor, and the elongating ribosome . This disruption leads to the inhibition of protein synthesis .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
The binding of ternatin to the eEF1A ternary complex results in the disruption of protein translation . This disruption leads to the inhibition of protein synthesis, which can have cytotoxic effects . Ternatin and its synthetic variants have been found to be cytotoxic towards cancer cells, with some variants exhibiting up to 500-fold greater potency than ternatin itself .
Action Environment
Environmental factors can significantly impact the effectiveness of many compounds
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-12-7-9(5-6-10(12)20)16-19(26-4)15(22)14-11(21)8-13(24-2)17(25-3)18(14)27-16/h5-8,20-21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUWNYKZOJRCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205714 | |
| Record name | Ternatin (flavonoid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
571-71-1 | |
| Record name | Ternatin (flavonoid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ternatin (flavonoid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,4'-DIHYDROXY-3,7,8,3'-TETRAMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G60G0VQS3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



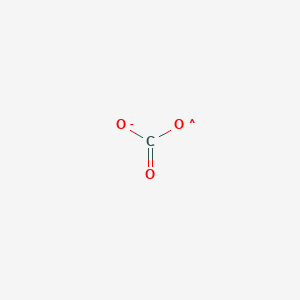

![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1239037.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate](/img/structure/B1239039.png)
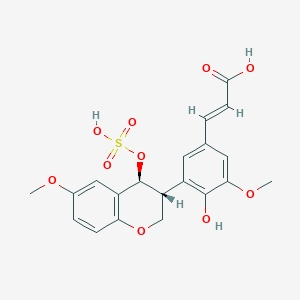

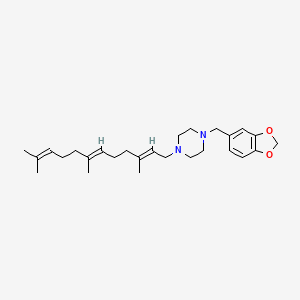
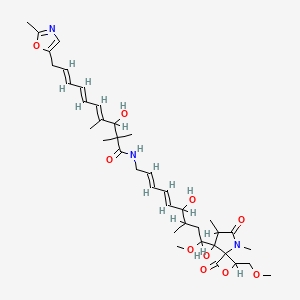
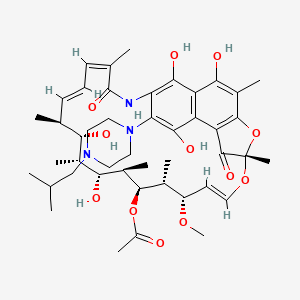
![(2S,3S,4R,5S)-5-acetamido-6-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-[hydroxy-[hydroxy-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl]oxyphosphoryl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1239048.png)
![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1239050.png)
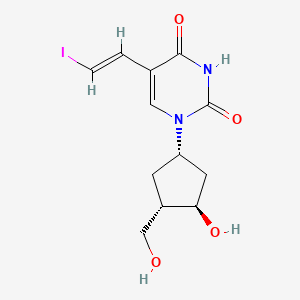
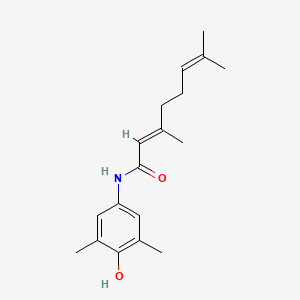
![(1R,3S,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[N'-[3-(Dimethylamino)propyl]-N-ethylcarbamimidoyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1239054.png)